molecular formula C7H9F3O3 B1317320 Ethyl 5,5,5-trifluoro-4-oxopentanoate CAS No. 70961-05-6

Ethyl 5,5,5-trifluoro-4-oxopentanoate

Cat. No. B1317320
Key on ui cas rn: 70961-05-6
M. Wt: 198.14 g/mol
InChI Key: SYCYZTBFHCQFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05064861

Procedure details

45 g of the product of Step A, 10.3 g of boric acid and 1 g of p-toluenesulfonic acid were heated at 180° C. for 3 hours and the mixture was poured into ice and extracted with ethyl acetate. The mixture was decanted, dried and concentrated under reduced pressure and the residue was distilled to obtain 10.8 g of expected product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3](=[O:16])[CH:4](C(OCC)=O)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].B(O)(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[F:1][C:2]([F:17])([F:18])[C:3](=[O:16])[CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC(C(C(CC(=O)OCC)C(=O)OCC)=O)(F)F
Name
Quantity
10.3 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The mixture was decanted
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(CCC(=O)OCC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.